3-[(4-Isopropylphenyl)methyl]azetidine 3-[(4-Isopropylphenyl)methyl]azetidine
Brand Name: Vulcanchem
CAS No.: 937622-20-3
VCID: VC21114567
InChI: InChI=1S/C13H19N/c1-10(2)13-5-3-11(4-6-13)7-12-8-14-9-12/h3-6,10,12,14H,7-9H2,1-2H3
SMILES: CC(C)C1=CC=C(C=C1)CC2CNC2
Molecular Formula: C13H19N
Molecular Weight: 189.3 g/mol

3-[(4-Isopropylphenyl)methyl]azetidine

CAS No.: 937622-20-3

Cat. No.: VC21114567

Molecular Formula: C13H19N

Molecular Weight: 189.3 g/mol

* For research use only. Not for human or veterinary use.

3-[(4-Isopropylphenyl)methyl]azetidine - 937622-20-3

Specification

CAS No. 937622-20-3
Molecular Formula C13H19N
Molecular Weight 189.3 g/mol
IUPAC Name 3-[(4-propan-2-ylphenyl)methyl]azetidine
Standard InChI InChI=1S/C13H19N/c1-10(2)13-5-3-11(4-6-13)7-12-8-14-9-12/h3-6,10,12,14H,7-9H2,1-2H3
Standard InChI Key LNQQQHXIJINEJV-UHFFFAOYSA-N
SMILES CC(C)C1=CC=C(C=C1)CC2CNC2
Canonical SMILES CC(C)C1=CC=C(C=C1)CC2CNC2

Introduction

3-[(4-Isopropylphenyl)methyl]azetidine is a chemical compound characterized by its unique azetidine ring structure, a four-membered nitrogen-containing heterocycle. The compound has the molecular formula C₁₃H₁₉N and a molecular weight of 189.30 g/mol . It features an isopropylphenyl group attached to a methyl group on the azetidine ring, contributing to its distinct chemical properties and potential biological activities.

Synthesis Methods

The synthesis of 3-[(4-Isopropylphenyl)methyl]azetidine can be achieved through various chemical methods, which provide versatile pathways for synthesizing this compound and its analogs. These methods typically involve the formation of the azetidine ring and subsequent attachment of the isopropylphenyl moiety.

Biological Activities and Potential Applications

Azetidine derivatives, including 3-[(4-Isopropylphenyl)methyl]azetidine, have been studied for their antimicrobial properties. Some derivatives show efficacy against various pathogens, suggesting potential applications in pharmaceuticals. The unique structure of the azetidine ring may enhance interactions with biological targets, improving pharmacological profiles.

Biological ActivityDescription
Antimicrobial PropertiesExhibits efficacy against pathogens
Pharmacological ProfileEnhanced interaction with biological targets

Interaction Studies

Interaction studies involving 3-[(4-Isopropylphenyl)methyl]azetidine focus on its binding affinity and mechanism of action against specific biological targets. The isopropylphenyl moiety is believed to enhance lipophilicity, potentially improving interactions with lipid membranes or hydrophobic active sites on proteins. These interactions are crucial for determining the compound's pharmacodynamics and pharmacokinetics in biological systems.

Comparison with Similar Compounds

Several compounds share structural similarities with 3-[(4-Isopropylphenyl)methyl]azetidine, including Azetidine 2-Carboxylic Acid and 3-(4-Fluorophenyl)azetidine. These compounds have distinct features and applications:

CompoundStructure FeaturesUnique Aspects
Azetidine 2-Carboxylic AcidContains a carboxylic acid functional groupKnown for its role in β-lactam synthesis
3-(4-Fluorophenyl)azetidineFluorinated phenyl groupEnhanced biological activity due to fluorine

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